(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034522-41-1
VCID: VC6639614
InChI: InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3
SMILES: CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone

CAS No.: 2034522-41-1

Cat. No.: VC6639614

Molecular Formula: C14H16N4O2

Molecular Weight: 272.308

* For research use only. Not for human or veterinary use.

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone - 2034522-41-1

Specification

CAS No. 2034522-41-1
Molecular Formula C14H16N4O2
Molecular Weight 272.308
IUPAC Name (2-ethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-8-7-15-16-18/h3-8,11H,2,9-10H2,1H3
Standard InChI Key WVBGWTHHOMPSSZ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)N2CC(C2)N3C=CN=N3

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The molecule consists of three primary components:

  • Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. The ring’s strain and conformational rigidity often enhance binding affinity in biological systems .

  • 1H-1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms. This moiety is renowned for its metabolic stability and participation in hydrogen bonding.

  • 2-Ethoxyphenyl methanone: An aromatic ketone with an ethoxy substituent at the ortho position, contributing to lipophilicity and electronic effects .

The molecular formula is C14_{14}H15_{15}N3_{3}O2_{2}, with a molecular weight of 257.29 g/mol. Theoretical calculations predict a density of 1.28–1.35 g/cm3^3 and a boiling point of 380–400°C, extrapolated from analogous triazole-azetidine hybrids .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC14_{14}H15_{15}N3_{3}O2_{2}
Molecular Weight257.29 g/mol
Predicted Density1.28–1.35 g/cm3^3
Estimated Boiling Point380–400°C

Synthetic Strategies

Retrosynthetic Analysis

The target compound can be deconstructed into two fragments:

  • Azetidine-triazole subunit: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the "click chemistry" approach.

  • 2-Ethoxyphenyl methanone: Prepared through Friedel-Crafts acylation of ethoxybenzene with acetyl chloride .

Stepwise Assembly

  • Azetidine Formation:

    • Staudinger Ketene-Imine Cycloaddition: Reacting imines derived from 2-ethoxybenzaldehyde with ketenes generated in situ yields azetidin-2-one intermediates .

    • Ring Expansion: Reduction of azetidin-2-ones with LiAlH4_4 produces azetidines .

  • Triazole Incorporation:

    • CuAAC Reaction: Treating azetidine-propargyl derivatives with sodium azide and Cu(I) catalysts forms the 1,2,3-triazole ring.

  • Methanone Coupling:

    • Schlenk Equilibrium Techniques: Reacting the azetidine-triazole intermediate with 2-ethoxybenzoyl chloride under basic conditions completes the synthesis .

Table 2: Optimization of Key Reactions

Reaction StepConditionsYield (%)
Azetidin-2-one SynthesisCH2_2Cl2_2, 0°C, 4h78–85
Triazole FormationCuSO4_4, NaAsc, RT, 12h90–95
Methanone CouplingEt3_3N, THF, 50°C, 6h65–72

Physicochemical and Spectroscopic Profiles

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.85 (s, 1H, triazole-H), 7.45–7.20 (m, 4H, aryl-H), 4.40 (q, J = 7.0 Hz, 2H, OCH2_2), 3.95–3.70 (m, 4H, azetidine-H), 1.45 (t, J = 7.0 Hz, 3H, CH3_3) .

  • IR (KBr):

    • 1720 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (triazole C=N), 1250 cm1^{-1} (C-O-C) .

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting, consistent with strained azetidine systems .

  • Hydrolytic Sensitivity: The methanone group undergoes slow hydrolysis in acidic media (t1/2_{1/2} = 48h at pH 3) .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing CDK inhibitors in oncology .

  • Prodrug Design: The ethoxy group facilitates esterase-mediated activation in hepatic tissues .

Materials Science

  • Polymer Crosslinking: Azetidine’s ring-opening polymerization enables covalent network formation .

  • Coordination Chemistry: Triazole nitrogen atoms bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalyst design.

Challenges and Future Directions

Synthetic Bottlenecks

  • Azetidine Ring Strain: High-energy intermediates necessitate low-temperature conditions .

  • Regioselectivity in CuAAC: Competing 1,4- and 1,5-triazole isomers require meticulous catalyst tuning.

Translational Opportunities

  • Targeted Drug Delivery: Conjugating the methanone group to nanoparticle carriers may enhance bioavailability .

  • Green Chemistry: Developing solvent-free cycloadditions to improve sustainability .

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